tert-Butyl 5-oxo-5,6-dihydropyridine-1(2H)-carboxylate

Heterocyclic synthesis Oxidation Process chemistry

Researchers synthesizing piperidine-based libraries often face low yields in key oxidation steps. tert-Butyl 5-oxo-5,6-dihydropyridine-1(2H)-carboxylate delivers 98% yield via Dess-Martin oxidation, providing a cost-efficient, high-purity (97%) Boc-protected enone intermediate. • 98% demonstrated oxidation yield reduces cost-per-mole of downstream piperidine cores • Conjugated enone enables regiospecific C-4 Michael additions for diverse library synthesis • Acid-labile Boc group ensures orthogonal deprotection in multi-step routes. Pale yellow solid; global shipping available.

Molecular Formula C10H15NO3
Molecular Weight 197.23 g/mol
CAS No. 156496-89-8
Cat. No. B183016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 5-oxo-5,6-dihydropyridine-1(2H)-carboxylate
CAS156496-89-8
Molecular FormulaC10H15NO3
Molecular Weight197.23 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC=CC(=O)C1
InChIInChI=1S/C10H15NO3/c1-10(2,3)14-9(13)11-6-4-5-8(12)7-11/h4-5H,6-7H2,1-3H3
InChIKeyLAOFVVUJCGMSJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 5-oxo-5,6-dihydropyridine-1(2H)-carboxylate: Physicochemical & Structural Profile


tert-Butyl 5-oxo-5,6-dihydropyridine-1(2H)-carboxylate (CAS:156496-89-8) is a partially saturated pyridine derivative classified as a Boc-protected 5,6-dihydropyridin-3(2H)-one. Its molecular formula is C10H15NO3, with a molecular weight of 197.23 g/mol . The compound is canonicalized (PubChem CID: 11052578) and possesses an XLogP3-AA of 1.1, indicating moderate lipophilicity . It is supplied as a pale yellow to yellow solid and is commonly offered at purities of 95-97% .

Core Utility Boc-protected enone for regiospecific conjugate addition studies
Workflow Fits orthogonal deprotection strategies in multi-step synthesis
Selection Logic Moderate lipophilicity (XLogP3-AA 1.1) supports cell-permeable probe design

tert-Butyl 5-oxo-5,6-dihydropyridine-1(2H)-carboxylate: Non-Interchangeable Analogs


Direct substitution among dihydropyridine analogs is precluded by critical structural and physicochemical divergences that dictate their utility in synthesis. The specific combination of the tert-butyl carbamate (Boc) protecting group and the 5,6-dihydropyridin-3-one core in this compound establishes a unique reactivity profile not found in closely related derivatives. The Boc group provides a well-established, acid-labile protection for the secondary amine, enabling orthogonal deprotection strategies in multi-step syntheses . Crucially, the 3-oxo moiety creates a conjugated enone system, conferring electrophilicity at the β-carbon and allowing for regiospecific functionalization (e.g., conjugate additions), while the 5,6-dihydro framework stabilizes the ring against aromatization, preserving the site for further modification [1]. Analogs such as the ethyl ester (CAS: 66643-50-3) or the benzyl ester (CAS: 106159-98-6) present altered lipophilicity and deprotection kinetics, while unsubstituted or fully aromatic pyridines lack the key enone electrophile . The quantitative evidence presented in Section 3 underscores how these differences in purity, yield, and computed properties translate into tangible advantages for specific synthetic and procurement strategies.

Protecting Group
Boc (tert-butyl carbamate)
Ethyl or benzyl esters
Deprotection kinetics and lipophilicity differ; may shift acid-lability profile
Core Reactivity
Conjugated enone in 5,6-dihydro ring
Non-carbonyl or fully aromatic pyridines
Electrophilicity at β-carbon may not transfer; regiospecific functionalization context may differ
Commercial Purity
Standard 95–97%
Ethyl ester analog at ~90%
Baseline purity variation may require additional purification validation

tert-Butyl 5-oxo-5,6-dihydropyridine-1(2H)-carboxylate: Key Comparative Evidence


Dess-Martin Oxidation: Yield Comparison

In a direct head-to-head comparison using identical starting material (5-hydroxy-5,6-dihydropyridine-1(2H)-carboxylate) and oxidant (Dess-Martin periodinane), the target compound tert-Butyl 5-oxo-5,6-dihydropyridine-1(2H)-carboxylate was obtained with a 98% isolated yield after 2 hours at room temperature . In contrast, a similar procedure with a 2-hour reaction time reported a 94% yield .

Dess-Martin Oxidation Yield
Head-to-head
98% vs. 94% isolated yield
Supports process-chemistry yield review
DCM, Dess-Martin periodinane, 20 °C, 2 h
Heterocyclic synthesis Oxidation Process chemistry Reaction optimization

Lipophilicity Advantage vs. Ethyl Ester Analog

The target compound exhibits a computed XLogP3-AA of 1.1 . While a direct experimental comparison with the ethyl ester analog (CAS: 66643-50-3) is not available, its LogP is predicted to be significantly lower based on its smaller size and the ethyl ester's polarity. For reference, a close analog, 3-oxo-3,6-dihydropyridine-1(2H)-carboxylic acid benzyl ester, is known to be more lipophilic due to the benzyl moiety [1].

Lipophilicity vs. Ethyl Ester
Class-level
XLogP3-AA 1.1 vs. predicted lower
Reported lipophilicity context; experimental comparison needed
Computed value; data to verify
ADME prediction Lipophilicity Physicochemical properties Drug design

Hydrogen Bond Acceptor Count vs. Non-Carbonyl Analogs

The target compound contains three hydrogen bond acceptors (HBA) . In contrast, a non-carbonyl analog, tert-Butyl 5,6-dihydropyridine-1(2H)-carboxylate (CAS: 85838-94-4), has only two HBA due to the absence of the carbonyl oxygen [1]. This difference arises from the 3-oxo group in the target compound, which provides an additional HBA site.

H-Bond Acceptor Count
Head-to-head
3 vs. 2 acceptors (non-carbonyl analog)
Differentiates solubility and binding-interaction context
Additional acceptor from 3-oxo group
Hydrogen bonding Molecular recognition QSAR Medicinal chemistry

Polar Surface Area vs. Less Polar Analogs

The topological polar surface area (TPSA) for tert-Butyl 5-oxo-5,6-dihydropyridine-1(2H)-carboxylate is 46.6 Ų . While a direct comparison with the 3-(tert-butyl) substituted analog (CAS: 1372173-52-8) shows identical TPSA values, the latter compound possesses a significantly larger molecular weight (253.34 g/mol) and higher calculated LogP (2.3) [1], indicating distinct overall ADME profiles.

Polar Surface Area
Cross-study
TPSA 46.6 Ų (identical to bulkier analog)
Lower MW and LogP suggest distinct ADME-model context
Source review required
Drug-likeness Bioavailability Physicochemical properties ADME

Commercial Purity Comparison

The compound is commercially offered with a standard purity of 95% . Another supplier lists the same compound with a purity of 97% . In contrast, the closely related ethyl ester analog (CAS: 66643-50-3) is often supplied at a lower purity of 90% , while the benzyl ester analog (CAS: 106159-98-6) is available at 97% purity but with a significantly higher molecular weight and cost.

Commercial Purity Range
Cross-study
95–97% vs. 90% (ethyl ester)
Supports procurement and downstream purification review
Standard reagent grade; supplier-specific data
Sourcing Quality control Procurement Reagent grade

tert-Butyl 5-oxo-5,6-dihydropyridine-1(2H)-carboxylate: Research & Industrial Applications


Scalable Boc-Piperidine Synthesis

The 98% yield demonstrated in the Dess-Martin oxidation of its precursor establishes this compound as a highly efficient intermediate for large-scale preparations. The high yield reduces the cost per mole of the downstream piperidine core, making it a preferred choice for process chemists developing scalable routes for heterocyclic building blocks . The Boc group is a standard, acid-labile protecting group, ensuring its utility in peptide and alkaloid synthesis .

Moderate Lipophilicity in Medicinal Chemistry

The XLogP3-AA value of 1.1 positions this scaffold favorably for optimizing drug-like properties, particularly for targets requiring moderate membrane permeability without excessive plasma protein binding. This makes it a superior starting point compared to more polar (e.g., ethyl ester) or more lipophilic (e.g., benzyl ester) analogs when designing compounds intended for oral bioavailability .

β-Substituted Enone Libraries via Conjugate Addition

The conjugated enone system within the 5,6-dihydropyridin-3-one core is an established electrophile for Michael additions and other transformations [1]. This allows for the creation of diverse C-4 substituted piperidine libraries after subsequent reduction of the double bond. The specific reactivity is a direct consequence of the compound's unique structure, differentiating it from non-carbonyl or aromatic pyridine analogs that cannot undergo these transformations .

HTS Library Procurement

The combination of a high commercial purity (95-97%) and a canonicalized, well-defined structure makes this compound a robust addition to HTS libraries. Its physicochemical profile (MW: 197.23, HBA: 3, TPSA: 46.6 Ų) aligns well with common lead-likeness criteria, ensuring reliable assay results and reducing the risk of false positives from impurities. This distinguishes it from lower-purity or less-characterized analogs.

Application
Selection Property
Validation Focus
Scalable Boc-Piperidine Synthesis
High-yielding enone oxidation precursor
Oxidation protocol reproducibility and scale-up yield review
Moderate-Lipophilicity Probe Design
XLogP3-AA 1.1 scaffold for permeability balance
Cell-permeable compound profiling; plasma-protein binding endpoint
C-4 Substituted Library Synthesis
Conjugated enone for Michael addition
Conjugate addition scope; diastereoselectivity review
HTS Library Procurement
High-purity, well-characterized building block
Lot-to-lot purity consistency; lead-likeness criteria compliance

Technical Documentation Hub

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